molecular formula C10H9N3S B2810372 (Quinolin-3-yl)thiourea CAS No. 30162-39-1

(Quinolin-3-yl)thiourea

Cat. No. B2810372
CAS RN: 30162-39-1
M. Wt: 203.26
InChI Key: FWHWMBUEPKVKDX-UHFFFAOYSA-N
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Description

“(Quinolin-3-yl)thiourea” is an organic compound with the molecular formula C10H9N3S. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of numerous studies . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline scaffold, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions . The reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 203.27. Further physical and chemical properties are not specified in the retrieved papers.

Scientific Research Applications

Chemosensing and Antioxidant Studies Quinolin-3-ylthiourea derivatives have been investigated for their chemosensing capabilities, particularly in the context of acylthiourea derivatives. These compounds exhibit fluorescence emission and have shown potential in colorimetric and UV-visible titrations for sensing applications. Additionally, they possess notable antioxidant activity, which has implications for their use in various biological contexts (Kalaiyarasi et al., 2019).

Antimicrobial Activities Several quinolin-3-ylthiourea derivatives have demonstrated significant in vitro antimicrobial activities against various microorganisms, including Escherichia coli and Staphylococcus aureus. This suggests their potential utility in the development of new antimicrobial agents (Subashini & Khan, 2011).

HIV-1 Integrase Inhibition Compounds like 2-(Quinolin-3-yl) acetic acid derivatives have been identified as allosteric HIV-1 integrase inhibitors. They block multiple steps of HIV-1 integration, showcasing their potential as antiretroviral compounds in HIV treatment (Kessl et al., 2012).

Anticancer Properties Quinolin-3-ylthiourea derivatives have been synthesized and evaluated for their anticancer activity. Some specific analogs containing quinolin-3-yl moieties have shown potent growth inhibition against various cancer cell lines, indicating their potential in cancer therapy (Penthala et al., 2014).

Anion Sensing Properties Novel colorimetric sensors based on thiourea and urea moieties, including quinolin-3-ylthiourea derivatives, have been developed for fluoride detection. These sensors change color in the presence of fluoride ions, demonstrating their application in anion detection (Kim et al., 2012).

Rhizogenesis in Plant Propagation Quinolin-3-ylthiourea derivatives have been explored for their influence on rhizogenesis in microclonal propagation of plants. These derivatives, especially when modified with certain substituents, have shown effectiveness in stimulating root growth in plant clones (Zavhorodnii et al., 2022).

Safety and Hazards

Thiourea, a component of “(Quinolin-3-yl)thiourea”, is known to be harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It’s important to handle it with appropriate safety measures.

Future Directions

Quinoline derivatives, including “(Quinolin-3-yl)thiourea”, have versatile applications in medicinal and synthetic organic chemistry . They play a major role in drug discovery and have potential biological and pharmaceutical activities . Therefore, the development of new molecules containing the quinoline nucleus and the investigation of their biological activities are promising future directions .

properties

IUPAC Name

quinolin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)13-8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H3,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHWMBUEPKVKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30162-39-1
Record name (quinolin-3-yl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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